モノスルタップ

概要

説明

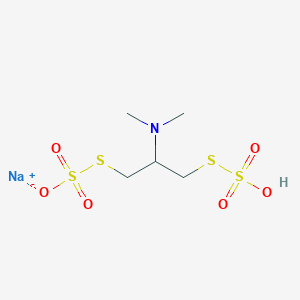

Monosultap is an organic compound with the molecular formula C5H12NNaO6S4 . It is a type of insecticide used in agriculture to regulate insect growth against Pieris rapae . It is also known as the monosodium salt of thiosultap .

Synthesis Analysis

The preparation of Monosultap involves mixing an organic solvent and a wet product of Monosultap, followed by distillation and dehydration . The process also includes distillation and dehydration through spray heating or membrane evaporator heating .Molecular Structure Analysis

Monosultap has a molecular weight of 333.402 . It is a white crystalline solid .Chemical Reactions Analysis

Monosultap has been found to have half-lives of 1.1-1.9 days in water, 1.4-2.1 days in soil, and 1.3-2.1 days in rice plants . The residue dynamics and final residues of Monosultap in rice plants and the environment have been studied .Physical and Chemical Properties Analysis

Monosultap is a white crystalline solid . It is slightly soluble in DMSO and water .科学的研究の応用

水稲栽培における農薬

モノスルタップは、CAS番号[52207-48-4]を持ち、ネリスチン(NTX)誘導体の殺虫剤である . 特に、水稲が広く栽培されている中国では、水稲栽培における農薬として使用されている . 鱗翅目、甲虫目、双翅目の昆虫害虫に対して選択的に作用する .

残留分析

水稲と環境におけるモノスルタップ残留分析のための改変方法が開発され、検証された . この方法では、GAP条件下での監督された圃場試験において、モノスルタップ残留物の動態と最終残留量を調査している .

消散動態

消散実験では、モノスルタップの水、土壌、水稲植物における半減期(T 1/2)はそれぞれ1.1〜1.9日、1.4〜2.1日、1.3〜2.1日であった . この情報は、農薬がさまざまな環境でどのくらい速く分解されるかを理解する上で重要である。

収穫された水稲における残留量

収穫前間隔(PHI)が21日と30日の場合、モノスルタップの残留量は、土壌で0.01〜0.06 mg kg −1、水稲植物で0.01〜0.19 mg kg −1、玄米で0.01〜0.09 mg kg −1であった

作用機序

Target of Action

Monosultap, a derivative of nereistoxin (NTX), is an insecticidal substance . It is generally a stomach poison with some contact action and often shows some systemic action . It tends to be selectively active on Lepidoptera, Coleoptera, and Diptera insect pests .

Mode of Action

Monosultap acts as a competitive inhibitor of acetylcholine . This means it competes with acetylcholine for the same binding site, thereby inhibiting the action of acetylcholine. This inhibition disrupts the normal functioning of the nervous system in the target pests, leading to their death .

Pharmacokinetics

Monosultap exhibits a rapid dissipation in the environment . The half-lives (T1/2) of Monosultap in water, soil, and rice plants were found to be 1.1–1.9, 1.4–2.1, and 1.3–2.1 days, respectively . This indicates that Monosultap is relatively short-lived in the environment, which can impact its bioavailability.

Result of Action

The application of Monosultap has been shown to significantly control pests such as Cnaphalocrocis medinalis in rice fields . Even after 94 days post-seeding, approximately 70% leaf protection effect was observed . This suggests that Monosultap is effective in protecting crops from pest damage over an extended period.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Monosultap. For instance, its rapid dissipation in water, soil, and plants suggests that environmental conditions such as temperature, humidity, and rainfall could potentially affect its persistence and efficacy . Furthermore, Monosultap’s presence was found to enhance the absorption rate of another pesticide, chlorantraniliprole, by rice roots during the seedling stage , indicating that its action can be influenced by the presence of other substances in the environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNMHBAJUNHZRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NNaO6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98968-92-4 (Parent) | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90183730 | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-00-0 | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSULTAP-MONOSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K43Z575E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Monosultap?

A1: Monosultap itself is a pro-insecticide that is metabolized into its active form, nereistoxin, in insects. Nereistoxin acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, ] It binds to nAChRs at the nerve synapse, leading to prolonged stimulation and ultimately paralysis and death of the insect. [, ]

Q2: How does resistance to Monosultap develop in insects?

A2: Resistance to Monosultap can develop through several mechanisms:

- Target site insensitivity: Mutations in the nAChR gene can reduce the binding affinity of nereistoxin, leading to decreased sensitivity. [, ]

- Metabolic detoxification: Increased activity of detoxifying enzymes like P450 monooxygenases can enhance the metabolism and elimination of Monosultap, reducing its effectiveness. []

Q3: Is there cross-resistance between Monosultap and other insecticides?

A3: Yes, cross-resistance has been observed between Monosultap and other nAChR agonists like imidacloprid, acetamiprid, and other nereistoxin analogs. [] This cross-resistance can limit the effectiveness of insecticide rotation strategies.

Q4: Are there specific geographical variations in Monosultap resistance?

A4: Yes, resistance levels can vary significantly between geographical populations, likely due to differences in insecticide usage patterns. [, , ] For example, populations in southeastern China show higher resistance to triazophos, often used alongside Monosultap, than those in northern regions. []

Q5: How quickly does Monosultap degrade in the environment?

A5: Monosultap degrades relatively quickly in the environment, with half-lives ranging from 1.86 to 7.70 days in paddy water, soil, and rice plants. [] The degradation rate can be influenced by factors like temperature, pH, and microbial activity.

Q6: Are there any known negative environmental impacts of Monosultap?

A6: While Monosultap is considered relatively safe due to its rapid degradation, studies have shown potential toxicity to non-target organisms like earthworms (Eisenia foetida) and aquatic insects (Chironomus flaviplumus). [, ]

Q7: What analytical methods are commonly used to detect and quantify Monosultap residues?

A7: Several methods are employed for Monosultap residue analysis:

- Gas Chromatography (GC): This technique, often coupled with flame photometric detection (FPD) or mass spectrometry (MS), is commonly used to determine Monosultap residues in various matrices like soil, rice plants, and water. [, , ]

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or MS, offers a sensitive and selective approach for analyzing Monosultap and its metabolites. [, , ]

Q8: What are the common formulations of Monosultap for agricultural use?

A8: Monosultap is available in various formulations, including wettable powders (WP), granules (G), and emulsifiable concentrates (EC). [, , , , , , ] These formulations allow for different application methods, such as spraying, soil incorporation, and seed treatment.

Q9: Are there any synergistic effects when Monosultap is used in combination with other insecticides?

A9: Yes, studies have shown synergistic effects when Monosultap is combined with certain insecticides, including:

- Organophosphates: Combinations with triazophos and chlorpyrifos have shown enhanced efficacy against pests like the oriental armyworm (Mythimna separata) and sugarcane borer. [, ]

- Avermectins: Mixtures with abamectin have demonstrated synergistic activity against the rice stem borer (Chilo suppressalis). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)